molecular formula C21H26N2O3S B2875776 6-(cyclopentyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)nicotinamide CAS No. 2320532-73-6

6-(cyclopentyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)nicotinamide

Cat. No. B2875776
M. Wt: 386.51
InChI Key: AKBPBIBPSCRILG-UHFFFAOYSA-N
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Description

The compound “6-(cyclopentyloxy)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)nicotinamide” appears to be a complex organic molecule. However, specific details about this compound, such as its uses or properties, were not found in the available resources1.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

The molecular structure of this compound is not readily available in the resources I have access to.



Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available in the resources I have access to.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the resources I have access to.


Scientific Research Applications

Substrate Specificity and Enzymatic Action

Nicotinamide and its analogs are known to be substrates for enzymes such as nicotinamide methyltransferase, which plays a role in the N-methylation of nicotinamide, affecting various biological pathways including detoxification and possibly the bioactivation of certain compounds. The specificity of these enzymes towards nicotinamide and similar structures suggests potential research applications in understanding detoxification pathways and the metabolic fate of related compounds (Alston & Abeles, 1988).

Crystal Structure and Molecular Interactions

Studies on cocrystals of nicotinamide with other compounds, like dihydroxybenzoic acids, provide insights into molecular recognition patterns and lattice energy features, crucial for drug design and the development of novel therapeutics. These findings highlight the importance of understanding the crystal structure and energetics of molecular assemblies involving nicotinamide derivatives for pharmaceutical applications (Jarzembska et al., 2017).

Antimicrobial and Antiprotozoal Activity

Research on nicotinamide derivatives has shown promising antimicrobial and antiprotozoal activities. For instance, aza-analogues of furamidine synthesized from nicotinonitrile derivatives have demonstrated significant in vitro and in vivo activity against Trypanosoma and Plasmodium species. These findings suggest that nicotinamide derivatives could be potential candidates for developing new treatments for infectious diseases (Ismail et al., 2003).

Metabolic Pathways and Drug Interactions

The metabolic pathways and interactions of nicotinamide derivatives, including their role in NAD+ salvage pathways, are vital for understanding their therapeutic potential and side effects. The enzyme nicotinamidase, for example, is involved in the conversion of nicotinamide to nicotinic acid, a crucial step in the NAD+ salvage pathway, which could be targeted for therapeutic interventions in diseases like tuberculosis (Seiner, Hegde, & Blanchard, 2010).

Safety And Hazards

No specific safety or hazard information was found for this compound.


Future Directions

The future directions or potential applications of this compound are not known based on the available resources.


properties

IUPAC Name

6-cyclopentyloxy-N-[oxan-4-yl(thiophen-2-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c24-21(16-7-8-19(22-14-16)26-17-4-1-2-5-17)23-20(18-6-3-13-27-18)15-9-11-25-12-10-15/h3,6-8,13-15,17,20H,1-2,4-5,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBPBIBPSCRILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)NC(C3CCOCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(cyclopentyloxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]pyridine-3-carboxamide

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